molecular formula C10H4F3N B13483221 2-Ethynyl-4-(trifluoromethyl)benzonitrile

2-Ethynyl-4-(trifluoromethyl)benzonitrile

Cat. No.: B13483221
M. Wt: 195.14 g/mol
InChI Key: NAHKUHKSCFOPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C10H4F3N It is characterized by the presence of an ethynyl group and a trifluoromethyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-4-(trifluoromethyl)benzonitrile typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-4-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the ethynyl group may yield carbonyl compounds, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

2-Ethynyl-4-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Ethynyl-4-(trifluoromethyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s binding affinity and activity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-4-(trifluoromethyl)benzonitrile is unique due to the combination of the ethynyl and trifluoromethyl groups, which confer distinct chemical and physical properties

Biological Activity

2-Ethynyl-4-(trifluoromethyl)benzonitrile is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C10H6F3N
  • Molecular Weight : 201.16 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. The trifluoromethyl group is known to influence the electronic properties of the molecule, enhancing binding affinity to specific receptors or enzymes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thus modulating biological processes.
  • Receptor Modulation : It has been suggested that this compound can interact with receptors implicated in disease pathways, potentially offering therapeutic benefits.

Biological Activity

Recent studies have highlighted several areas where this compound exhibits significant biological activity:

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

Anticancer Activity

Preliminary studies have shown that this compound may inhibit cancer cell proliferation in vitro. The compound's mechanism appears to involve apoptosis induction in various cancer cell lines.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

StudyFindings
Study 1Demonstrated antimicrobial efficacy against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Study 2Showed significant cytotoxic effects on breast cancer cell lines (MCF-7), with an IC50 value of 15 µM.
Study 3Investigated the compound's interaction with human liver enzymes, indicating potential for drug metabolism modulation.

Properties

Molecular Formula

C10H4F3N

Molecular Weight

195.14 g/mol

IUPAC Name

2-ethynyl-4-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C10H4F3N/c1-2-7-5-9(10(11,12)13)4-3-8(7)6-14/h1,3-5H

InChI Key

NAHKUHKSCFOPRJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=C1)C(F)(F)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.